

A Technical Guide to m-PEG3-aldehyde for Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *m-PEG3-aldehyde*

Cat. No.: B1677515

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the procurement and application of **m-PEG3-aldehyde**, a versatile heterobifunctional linker crucial for advanced bioconjugation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Overview of m-PEG3-aldehyde

m-PEG3-aldehyde, with the chemical name 3-(2-(2-methoxyethoxy)ethoxy)propanal, is a polyethylene glycol (PEG) derivative featuring a terminal methoxy group and an aldehyde functional group. The methoxy group provides stability and reduces non-specific binding, while the three-unit PEG spacer enhances aqueous solubility and provides a flexible linkage between conjugated molecules.^{[1][2]} The aldehyde group is the reactive handle for conjugation, primarily targeting amine and hydrazide-containing molecules to form stable oxime and hydrazone linkages, respectively.^{[1][3]}

Sourcing and Specifications of m-PEG3-aldehyde

A variety of chemical suppliers offer **m-PEG3-aldehyde** for research purposes. The quality and purity of the reagent are critical for successful and reproducible bioconjugation experiments. Below is a comparative summary of specifications from prominent suppliers.

Supplier	Purity	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Storage Conditions
MedchemExpress	99.83% [4]	356066-46-1 [4]	C ₈ H ₁₆ O ₄ [4]	176.21 [4]	-20°C, stored under nitrogen [4]
AxisPharm	≥95% [2]	356066-46-1 [2]	C ₈ H ₁₆ O ₄ [2]	176.21 [2]	Not specified
MedKoo Biosciences	>95% [1]	356066-46-1 [1]	C ₈ H ₁₆ O ₄ [1]	176.21 [1]	0 - 4°C (short term), -20°C (long term) [1]
Glyco MindSynth	95-98% [5]	356066-46-1 [5]	C ₈ H ₁₆ O ₄ [5]	176.21 [5]	Not specified
ChemScene	≥95% [6]	356066-46-1 [6]	C ₈ H ₁₆ O ₄ [6]	176.21 [6]	-20°C, stored under nitrogen [6]
Fluorochem	95% [7]	356066-46-1 [7]	C ₈ H ₁₆ O ₄ [7]	176.21 [7]	Not specified

Experimental Protocols: Bioconjugation via Oxime Ligation

Oxime ligation is a robust and chemoselective method for conjugating **m-PEG3-aldehyde** to molecules containing an amine group. The resulting oxime bond is highly stable under physiological conditions.

Materials

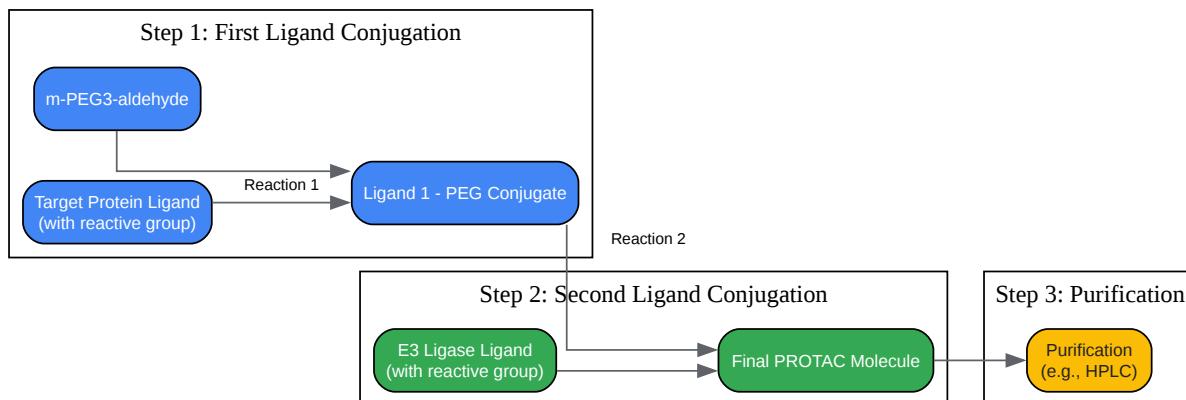
- **m-PEG3-aldehyde**
- Aminoxy-functionalized molecule (e.g., protein, peptide, or small molecule)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

- Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5
- Catalyst (optional): Aniline or aniline derivatives (e.g., p-phenylenediamine)
- Purification system: Size-exclusion chromatography (SEC) or Reverse-phase high-performance liquid chromatography (RP-HPLC)

General Protocol for Protein Labeling

- Preparation of Reagents:
 - Dissolve the aminoxy-functionalized protein in the reaction buffer to a final concentration of 1-5 mg/mL.
 - Prepare a stock solution of **m-PEG3-aldehyde** in anhydrous DMF or DMSO. The concentration should be 10-20 fold higher than the desired final reaction concentration.
 - If using a catalyst, prepare a stock solution of aniline in the reaction buffer.
- Conjugation Reaction:
 - To the protein solution, add the **m-PEG3-aldehyde** stock solution to achieve a 5-20 molar excess of the PEG linker relative to the protein.
 - If using a catalyst, add the aniline stock solution to a final concentration of 10-100 mM.
 - Incubate the reaction mixture at room temperature for 2-16 hours with gentle agitation. The reaction progress can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the PEGylated protein, or by LC-MS analysis.
- Purification of the PEGylated Protein:
 - Upon completion of the reaction, remove the excess unreacted **m-PEG3-aldehyde** and other small molecules by size-exclusion chromatography (SEC).[\[8\]](#)
 - Alternatively, for more precise separation of PEGylated species, RP-HPLC can be employed.[\[8\]](#)

- Characterization:


- Confirm the identity and purity of the final conjugate using techniques such as SDS-PAGE, Western blotting, and mass spectrometry.

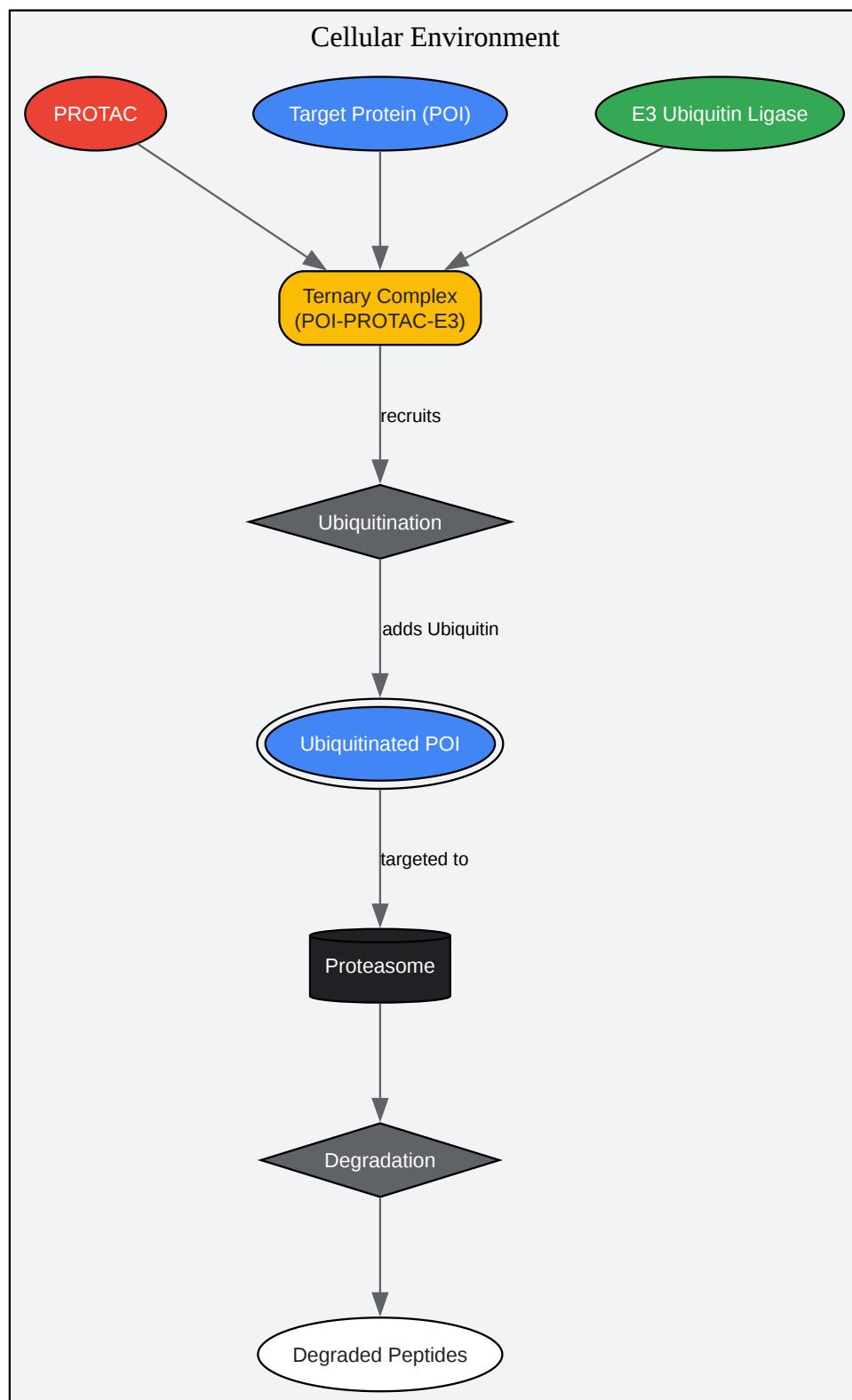
Application in PROTAC Synthesis

m-PEG3-aldehyde is a valuable linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.^{[9][10]} The PEG linker connects a ligand that binds to the target protein with a ligand for an E3 ubiquitin ligase.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using **m-PEG3-aldehyde** typically involves a multi-step process where the linker is sequentially conjugated to the two ligands.

[Click to download full resolution via product page](#)


Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Signaling Pathways and Experimental Workflows

As a chemical linker, **m-PEG3-aldehyde** itself is not involved in biological signaling pathways. Its role is to facilitate the creation of molecules that can modulate these pathways. For instance, in the context of PROTACs, the resulting molecule hijacks the ubiquitin-proteasome system to induce protein degradation.

PROTAC Mechanism of Action

The following diagram illustrates the mechanism by which a PROTAC, synthesized using a linker like **m-PEG3-aldehyde**, induces the degradation of a target protein.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

m-PEG3-aldehyde is an indispensable tool for researchers in drug discovery and chemical biology. Its well-defined structure, water solubility, and specific reactivity make it an ideal linker for creating complex bioconjugates. This guide provides a foundational understanding of its sourcing, handling, and application, enabling scientists to leverage this versatile molecule in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. precisepeg.com [precisepeg.com]
- 2. re.public.polimi.it [re.public.polimi.it]
- 3. lifetechindia.com [lifetechindia.com]
- 4. benchchem.com [benchchem.com]
- 5. Methylcyclopropene-PEG3-aldehyde - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. peg.bocsci.com [peg.bocsci.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/)]
- To cite this document: BenchChem. [A Technical Guide to m-PEG3-aldehyde for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1677515#suppliers-of-m-peg3-aldehyde-for-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com